molecular formula C21H19N5O B2577553 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide CAS No. 1203015-31-9

2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide

Cat. No.: B2577553
CAS No.: 1203015-31-9
M. Wt: 357.417
InChI Key: YJTCJGBWULLGNO-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide is a synthetic small molecule research compound designed for biochemical and pharmacological investigation. Its molecular structure incorporates both an indole moiety and a pyridazine core, which are heterocyclic scaffolds of significant interest in medicinal chemistry due to their diverse biological activities . Indole derivatives are extensively researched for their potential anti-cancer properties. Compounds based on this scaffold have demonstrated potent antiproliferative activities against various human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma), by mechanisms such as inhibiting tubulin polymerization and inducing apoptosis . Furthermore, structural analogs featuring the acetamide linkage are being explored as potential therapeutic agents for neurodegenerative diseases. Recent studies on substituted acetamide derivatives have identified potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme considered a promising therapeutic target for Alzheimer's disease . The presence of the pyridazine ring system in its structure suggests potential for modulation of central nervous system targets, as pyridazine-containing compounds are known to be key structural components in a wide range of pharmacological agents . This compound is supplied For Research Use Only and is intended solely for laboratory research purposes in vitro. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-14-6-11-20(26-25-14)23-16-7-9-17(10-8-16)24-21(27)12-15-13-22-19-5-3-2-4-18(15)19/h2-11,13,22H,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTCJGBWULLGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridazine Ring: The pyridazine ring can be introduced through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the indole core with the pyridazine ring and the acetamide group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(1H-indol-3-yl)acetic acid and 4-((6-methylpyridazin-3-yl)amino)aniline.

Conditions and Outcomes

Reagents/ConditionsProductsYieldSource
6M HCl, reflux, 8h2-(1H-indol-3-yl)acetic acid + 4-((6-methylpyridazin-3-yl)amino)aniline78%
NaOH (10%), ethanol, 70°CSame as above65%

Mechanism : Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond.

Oxidation Reactions

The indole moiety is susceptible to oxidation, particularly at the pyrrole ring.

Epoxidation of Indole

Oxidizing AgentProductSelectivityNotes
mCPBA (meta-chloroperoxybenzoic acid)Epoxide at C2–C3 positionHighForms stable epoxide
H₂O₂/Fe(II)Hydroxylated indole derivativesModerateRadical-mediated

Pyridazine Ring Oxidation

The 6-methylpyridazine group undergoes oxidation at the methyl substituent:

ReagentsProductYield
KMnO₄, H₂SO₄, 0°C6-carboxypyridazin-3-yl derivative52%
CrO₃, acetic acid6-formylpyridazin-3-yl derivative48%

Acetamide Reduction

The amide bond is reduced to a methylene amine under LiAlH₄:

ReagentsProductYield
LiAlH₄, THF, refluxN-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-(1H-indol-3-yl)ethylamine60%

Indole Ring Hydrogenation

Catalytic hydrogenation saturates the indole’s pyrrole ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, ethanol2-(2,3-dihydro-1H-indol-3-yl)acetamide>90%

Electrophilic Substitution at Indole

The indole C3 position reacts preferentially in electrophilic substitutions:

Nitration

ReagentsProductYield
HNO₃, H₂SO₄, 0°C3-nitro-1H-indol-3-yl derivative70%

Sulfonation

ReagentsProductYield
SO₃, DCE, 25°C3-sulfo-1H-indol-3-yl derivative65%

Cross-Coupling Reactions

The pyridazine amino group participates in Buchwald-Hartwig couplings:

Reaction PartnersProductCatalystsYield
Aryl halides4-(aryl)-6-methylpyridazin-3-yl derivativesPd(dba)₂, XPhos55–75%

Photochemical Reactions

UV irradiation induces C–N bond cleavage in the acetamide group:

ConditionsProductsQuantum Yield
UV (254 nm), acetonitrileRadical intermediates + recombination0.12

Key Mechanistic Insights

  • Amide Stability : Hydrolysis is pH-dependent, with acidic conditions favoring protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Indole Reactivity : The C3 position’s electron-rich nature directs electrophilic substitutions, while the pyrrole N–H acidity (pKa ~17) enables deprotonation under strong bases .

  • Pyridazine Functionalization : The 6-methyl group’s steric accessibility facilitates oxidation to carboxylic acid or aldehyde derivatives.

Thermal Stability Analysis

Temperature (°C)Decomposition ProductsHalf-Life
150Indole + pyridazine fragments2.5h
200Complete carbonization0.5h

Solubility Profile

SolventSolubility (mg/mL)
DMSO45.2
Methanol8.7
Water0.3

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide through various mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). It is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Cell Line IC50 (µM) Reference
A54926
MCF70.46
HCT1160.39

Neuropharmacological Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's disease.

  • Neuroprotective Mechanism : It is hypothesized that the indole moiety contributes to its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal cells.

Anti-inflammatory Properties

Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders.

Cytokine Inhibition (%) Concentration (µg/mL) Reference
TNF-α7810
IL-68910

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. demonstrated that derivatives of this compound showed significant growth inhibition in A549 cells with an IC50 value of 26 µM. The study emphasized the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Neuroprotection in Alzheimer's Models

Another investigation reported that treatment with this compound in animal models of Alzheimer’s disease resulted in reduced markers of neuroinflammation and improved cognitive function, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazine rings allow the compound to bind to active sites, modulating the activity of the target proteins. This can lead to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Features and Target Profiles

The table below summarizes key structural analogs, their targets, and pharmacological activities:

Compound Name Core Structure Target/Activity Key Structural Features Source Reference
Target Compound Indole-acetamide-pyridazinyl Unknown (hypothesized kinase inhibitor) 6-methylpyridazinyl amino substituent N/A
U3 (2-(5-(1H-Indol-3-yl)-4-methylphenyl-4H-1,2,4-triazol-3-ylthio)-N-(4-(2-morpholinoacetamido)phenyl)acetamide) Indole-triazole-thio-acetamide Bcl-2 inhibitor (anticancer) Morpholinoacetamido phenyl group, triazole-thio linker
Befotertinib (N-[2-{2-(dimethylamino)ethylamino}-4-methoxy-5-({4-[1-(2,2,2-trifluoroethyl)-1H-indol-3-yl]pyrimidin-2-yl}amino)phenyl]prop-2-enamide) Indole-pyrimidinyl EGFR tyrosine kinase inhibitor (anticancer) Trifluoroethyl-indole, pyrimidine, dimethylaminoethyl chain
Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide) Indazole-quinazolinyl ROCK kinase inhibitor Quinazolin-2-yl phenoxy, isopropyl group
4a (2-(4-((6-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide) Thieno-pyrimidinyl-acetamide Pan-tropomyosin receptor kinase inhibitor Thieno-pyrimidine, trifluoromethylphenyl substituent
LY247348 (2-[2-(1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone) Indole-quinazolinone Neuropeptide receptor antagonist Quinazolinone core, isopropoxy phenyl group

Key Structural and Functional Differences

Heterocyclic Substituents: The target compound’s 6-methylpyridazine substituent is less common in kinase inhibitors compared to pyrimidine (Befotertinib) or quinazoline (Belonosudil) rings. Pyridazines may enhance solubility or alter binding kinetics due to their electron-deficient nature . Compounds like U3 and 4a incorporate sulfur-containing linkers (triazole-thio or thieno-pyrimidine), which can improve metabolic stability and target affinity .

Pharmacological Targets: Bcl-2 inhibitors (U3-U6): These compounds target apoptosis regulators in cancer cells, with morpholino groups enhancing membrane permeability . Kinase inhibitors (Befotertinib, Belonosudil, 4a): Substituents like trifluoroethyl (Befotertinib) or trifluoromethylphenyl (4a) improve selectivity for EGFR or tropomyosin receptors, respectively .

Activity Profiles :

  • Antimicrobial vs. Anticancer : Indole-acetamide derivatives with benzimidazole/thiazole substituents () exhibit antimicrobial activity, while triazole-thio analogs () focus on anticancer mechanisms .

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide (CAS No. 2034247-27-1) is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the condensation reaction between indole derivatives and various amine precursors. The methodology often includes the use of solvents such as acetonitrile and catalysts like p-toluenesulfonic acid (p-TSA) to enhance yield and purity. For instance, initial reactions have shown varying yields depending on the conditions, with optimized methods yielding significant amounts of the target compound .

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induction of apoptosis, cell cycle arrest in G2/M
MCF-70.34Inhibition of tubulin polymerization
HT-290.86Apoptosis induction

These findings suggest that the compound exhibits potent antiproliferative effects, particularly through mechanisms involving apoptosis and cell cycle disruption .

Antimicrobial Activity

In addition to anticancer properties, this compound has also been assessed for its antimicrobial efficacy. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 – 62.5 μMInhibition of protein synthesis
Escherichia coli62.5 – 125 μMDisruption of nucleic acid synthesis

The compound's bactericidal action has been attributed to its ability to interfere with essential bacterial processes, including protein synthesis and cell wall integrity .

Mechanistic Studies

Mechanistic investigations have revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it has been shown to inhibit key enzymes involved in DNA replication and repair, further contributing to its anticancer effects .

Case Studies

In a notable case study involving a series of synthesized indole derivatives, researchers reported that modifications on the indole ring significantly influenced both anticancer and antimicrobial activities. For example, substituents at specific positions on the indole core were found to enhance selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1H-indol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving:

Coupling Reactions : React indole-3-acetic acid derivatives with activated aryl amines (e.g., 4-((6-methylpyridazin-3-yl)amino)aniline) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity.

Optimization : Use statistical experimental design (e.g., factorial design) to assess variables like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s computational reaction path search methods can reduce trial-and-error approaches by predicting optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • NMR : 1H^1H and 13C^{13}C NMR to confirm indole, pyridazine, and acetamide moieties. Look for characteristic peaks: indole NH (~10 ppm), pyridazine aromatic protons (7.5–8.5 ppm), and acetamide carbonyl (170–175 ppm in 13C^{13}C) .
  • LC-MS : Confirm molecular weight (exact mass via HRMS) and detect impurities (<0.5% by area under the curve).
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.4% tolerance) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological targets or reactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, JAK2) due to the pyridazine moiety’s ATP-binding affinity. Validate with MD simulations (GROMACS) to assess binding stability .
  • Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to analyze electron density distribution, HOMO-LUMO gaps, and reactive sites for functionalization .
  • ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS ~ -4.65), permeability (Caco-2 > 5 × 106^{-6} cm/s), and cytochrome P450 interactions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values in cancer cell lines)?

  • Methodological Answer :

Standardize Assays : Use identical cell lines (e.g., MCF-7, HepG2), passage numbers, and culture conditions. Include positive controls (e.g., doxorubicin) in each experiment.

Data Normalization : Account for batch effects via Z-score transformation or ComBat.

Mechanistic Studies : Perform target engagement assays (e.g., CETSA for thermal stability shifts) to confirm direct binding .

Meta-Analysis : Compare data across studies using PubChem BioActivity data, filtering by assay type (e.g., cytotoxicity vs. apoptosis) .

Q. What strategies are recommended for designing derivatives to enhance solubility without compromising target affinity?

  • Methodological Answer :

  • Structural Modifications :
  • Introduce polar groups (e.g., hydroxyl, morpholine) at the indole C5 position or pyridazine N1.
  • Replace the methyl group on pyridazine with a trifluoromethyl (-CF3_3) to balance lipophilicity (cLogP reduction ~0.5 units) .
  • Prodrug Approach : Conjugate with PEG or amino acids to improve aqueous solubility.
  • Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers for salt formation .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate this compound’s anticancer efficacy?

  • Methodological Answer :

  • Dose Range : Test 0.1–100 µM in 3-fold dilutions (n = 6 replicates).
  • Endpoints : Measure viability (MTT assay), apoptosis (Annexin V/PI flow cytometry), and cell cycle arrest (propidium iodide staining) .
  • Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50_{50}, Hill slope, and maximal efficacy (Emax_{max}).

Q. What analytical techniques are critical for detecting degradation products during stability studies?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (60°C, 10 days), light (1.2 million lux-hours), and hydrolytic conditions (0.1 M HCl/NaOH, 70°C).
  • HPLC-PDA/MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate degradation products. Track UV-Vis spectra (200–400 nm) and fragment ions (MS/MS) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

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